molecular formula C16H14N2O2S2 B5739744 4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid

4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid

Cat. No.: B5739744
M. Wt: 330.4 g/mol
InChI Key: FTYUPUISGBEENW-UHFFFAOYSA-N
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Description

4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid is a complex organic compound with a molecular formula of C15H12N2O2S2 This compound features a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to introduce the sulfanylmethyl group.

    Attachment of the Benzoic Acid Moiety: The intermediate product is then reacted with a benzoic acid derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but lacking the benzoic acid moiety.

    4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: Another thienopyrimidine derivative with different functional groups.

Uniqueness

4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid is unique due to the combination of the thienopyrimidine core and the benzoic acid moiety

Properties

IUPAC Name

4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-7-11-3-5-12(6-4-11)16(19)20/h3-6,8H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUPUISGBEENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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